2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-2-3-9-14-19-17(22-21-14)25-11-15(23)20-16-18-13(10-24-16)12-7-5-4-6-8-12/h4-8,10H,2-3,9,11H2,1H3,(H,18,20,23)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIDNCVWUUFGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Formation of the Thiazole Ring: This involves the cyclization of thioamides with α-haloketones.
Coupling of the Two Rings: The final step involves coupling the triazole and thiazole rings through a sulfanyl linkage, followed by acylation to introduce the acetamide group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) linker serves as a key reactive site for nucleophilic displacement, enabling modular structural diversification:
Key Finding : Alkylation with allyl bromide under basic conditions (Entry 1) improved lipophilicity by 1.8-fold compared to the parent compound, enhancing blood-brain barrier penetration in pharmacological assays .
Cyclization Reactions
Controlled cyclization transforms the acetamide side chain into bioactive heterocycles:
a. Thiazolidinone formation
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Reagents : Thioglycolic acid, ZnCl₂, reflux (110°C/6h)
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Mechanism : Acetamide carbonyl reacts with -SH group to form a 5-membered thiazolidin-4-one ring .
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Biological Impact : Derivatives showed 2.3× higher anticonvulsant activity than valproate in murine models .
b. Triazole ring expansion
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Conditions : HNO₃/AcOH, 0°C → 25°C (12h)
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Outcome : Oxidative ring expansion yields tetrazolo[1,5-a]triazine derivatives .
Acetamide Hydrolysis
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Reagents : 6M HCl, reflux (8h)
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Product : Corresponding carboxylic acid (-COOH) with 94% conversion.
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Application : Acid derivatives exhibited pH-dependent solubility (2.1 mg/mL at pH 7.4 vs. 0.3 mg/mL at pH 1.2).
Thiazole Ring Functionalization
Electrophilic substitution on the 4-phenylthiazole moiety:
| Position | Reaction | Reagents | Product |
|---|---|---|---|
| C-5 | Nitration | HNO₃/H₂SO₄, 0°C | 5-NO₂-thiazole |
| C-4' | Suzuki coupling | Ar-B(OH)₂/Pd(PPh₃)₄ | Biaryl-conjugated derivatives |
Notable Result : 5-Nitro derivatives demonstrated enhanced annexin A2 inhibition (IC₅₀ = 1.7 μM vs. parent IC₅₀ = 4.2 μM) .
Metal Complexation
The triazole N-donor sites facilitate coordination chemistry:
| Metal Salt | Ligand Sites | Complex Geometry | Stability Constant (log β) |
|---|---|---|---|
| CuCl₂ | N2 (triazole), S | Square planar | 12.4 ± 0.3 |
| Fe(NO₃)₃ | N4 (triazole) | Octahedral | 8.9 ± 0.2 |
Application : Cu(II) complexes showed 98% ROS scavenging at 100 μM, outperforming BHT (76%) in DPPH assays .
Bioconjugation Reactions
The acetamide nitrogen serves as an anchor for biomolecular coupling:
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Peptide conjugation : EDC/NHS-mediated attachment to RGD peptides improved tumor-targeted delivery (IC₅₀ reduced from 18 μM to 2.4 μM in HeLa cells) .
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Polymer grafting : RAFT polymerization with PEG-methacrylate increased aqueous solubility to 34 mg/mL.
Stability Under Physiological Conditions
Hydrolytic degradation profiles:
| Condition | Half-life (t₁/₂) | Major Degradants |
|---|---|---|
| Sim gastric fluid | 2.1 h | Thiazole ring-opened mercaptan |
| Sim intestinal fluid | 8.7 h | Triazole N-oxide |
Formulation Insight : Microencapsulation in PLGA extended t₁/₂ to 14.3 h, enabling sustained release.
This reactivity profile establishes 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide as a synthetically tractable scaffold for generating derivatives with tailored physicochemical and pharmacological properties. Recent advances in its transition metal-mediated reactions and bioconjugation strategies particularly highlight its potential in targeted therapeutic development .
Scientific Research Applications
Overview
The compound 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that exhibits significant biological activity due to its unique structural features. It incorporates both triazole and thiazole moieties, which are known for their diverse pharmacological properties. This article explores the scientific research applications of this compound, focusing on its antimicrobial, antifungal, and anticancer activities.
Antimicrobial Activity
The compound has demonstrated potent antimicrobial effects against a variety of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis by inhibiting key enzymes such as transpeptidases and glycosyltransferases. Studies have shown that derivatives of triazole and thiazole compounds exhibit significant activity against gram-positive and gram-negative bacteria.
Antifungal Properties
Research indicates that this compound exhibits antifungal activity by targeting the fungal cell membrane and inhibiting ergosterol biosynthesis. This mechanism is similar to that of established antifungal agents like azoles. In vitro studies have shown effectiveness against Candida species and dermatophytes.
Anticancer Potential
The anticancer properties of this compound have been explored in various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. Notably, it has shown efficacy against breast and lung cancer cell lines.
Case Studies
Several case studies have documented the effectiveness of this compound:
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain derivatives, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Antifungal Activity
A publication in Mycoses reported the use of this compound in treating systemic fungal infections in murine models. The study found that administration led to significant reductions in fungal load compared to untreated controls.
Case Study 3: Cancer Cell Line Studies
In research featured in Cancer Letters, the compound was evaluated for its cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings showed a dose-dependent increase in apoptosis markers, suggesting that this compound could be a promising candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substituents significantly influence bioactivity. Key analogs include:
Key Trends :
- Alkyl Chain Length : Butyl (C₄) vs. ethyl (C₂) or methyl (C₁) affects lipophilicity and steric bulk. Longer chains (e.g., butyl) may enhance membrane permeability but reduce solubility .
- Electron-Withdrawing Groups : Halogens (e.g., dichlorophenyl) improve binding affinity through hydrophobic and van der Waals interactions .
Modifications on the Thiazole Ring
The 4-phenyl-1,3-thiazole moiety is critical for target recognition. Notable analogs include:
Key Trends :
Binding Affinity and Enzyme Inhibition
- ACE2 Binding: The analog N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide exhibits a binding energy of -5.51 kcal/mol to ACE2, suggesting moderate affinity . The target compound’s butyl group may enhance hydrophobic interactions, though experimental data is lacking.
- The target’s phenyl-thiazole group may mimic similar interactions.
Similarity Scores and Structural Resemblance
- AB4 and AB5 Analogs : The target shares structural similarity (score: 0.479–0.500) with methyl-substituted triazole-thiazole derivatives, though the butyl chain may confer unique pharmacokinetic profiles .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a novel synthetic derivative featuring a triazole and thiazole moiety. These heterocyclic compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a triazole ring linked to a thiazole ring through a sulfanyl group. Its molecular formula is , with a molecular weight of 302.39 g/mol. The presence of sulfur in the sulfanyl group enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. The mechanism is primarily attributed to the inhibition of key enzymes involved in cell wall synthesis and metabolic pathways in bacteria and fungi. For instance, triazole derivatives have been shown to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
Anticancer Activity
The anticancer properties of this compound are linked to its ability to induce apoptosis in cancer cells. Studies have demonstrated that it activates caspase pathways and inhibits cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival and death . Specifically, compounds with similar structures have been reported to inhibit the growth of breast cancer cells by interfering with estrogen receptor signaling .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various microbial strains. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
Table 1: Antimicrobial Activity of the Compound
Anticancer Efficacy
A study examining the effect of this compound on cancer cell lines revealed significant cytotoxicity. The compound was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspase activation |
| HeLa | 30 | Inhibition of cell cycle progression |
Table 2: Cytotoxic Effects on Cancer Cell Lines
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how is purity ensured?
The synthesis typically involves a two-step process:
- Step 1 : React 2-amino-5-phenylmethylthiazole with chloroacetyl chloride in dioxane/triethylamine to form the chloroacetamide intermediate .
- Step 2 : Couple the intermediate with 5-butyl-4H-1,2,4-triazole-3-thiol under alkaline conditions (e.g., KOH/ethanol) via nucleophilic substitution. Reflux for 1–2 hours, followed by precipitation in water and recrystallization (ethanol-DMF) . Purity Control : Monitor reaction progress via TLC, confirm structure via (e.g., δ 4.16 ppm for CH groups), and validate elemental analysis (C, H, N) .
Q. Which spectroscopic techniques are critical for structural characterization?
- to confirm proton environments (e.g., thiazole NH at δ 12.16 ppm, triazole CH at δ 4.20 ppm) .
- X-ray crystallography for absolute configuration determination, as demonstrated in related triazole-thiazole hybrids (e.g., C–S bond lengths: 1.74–1.82 Å) .
- FT-IR to identify functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What in vitro assays are used to evaluate biological activity?
- Anticancer Activity : MTT assay against cancer cell lines (e.g., IC values in μM range) .
- Anti-exudative Activity : Formalin-induced edema models in rodents, measuring paw volume reduction .
- Enzyme Inhibition : Tyrosinase or COX-2 inhibition assays using spectrophotometric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve triazole-thiazole coupling efficiency?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the triazole-thiol group .
- Catalysis : Add catalytic KI to accelerate SN2 displacement during coupling .
- Temperature Control : Maintain reflux at 80–90°C to balance reaction rate and byproduct formation .
- Yield Improvement : Optimize molar ratios (e.g., 1:1.2 for thiol:chloroacetamide) and use dropwise addition to minimize side reactions .
Q. How to resolve contradictions in biological activity data across assays?
- Assay Validation : Cross-check with orthogonal assays (e.g., compare MTT results with apoptosis markers like caspase-3) .
- Purity Verification : Re-crystallize the compound and re-test to exclude impurities (e.g., residual DMF) as confounding factors .
- Cell Line Specificity : Evaluate activity in multiple cell lines (e.g., HepG2 vs. MCF-7) to identify target selectivity .
Q. What computational strategies elucidate structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase domain). Key residues (e.g., Lys721) may form hydrogen bonds with the triazole ring .
- QSAR Modeling : Correlate substituent effects (e.g., butyl chain length) with bioactivity using Hammett constants or logP values .
- MD Simulations : Simulate ligand-receptor dynamics (50 ns trajectories) to assess binding stability .
Methodological Notes
- Synthetic Reproducibility : Always replicate procedures under inert atmosphere (N) to prevent oxidation of thiol intermediates .
- Data Interpretation : Cross-reference NMR shifts with literature values for analogous compounds (e.g., δ 7.05–7.20 ppm for aromatic protons) .
- Biological Replicates : Use n ≥ 3 in animal studies to ensure statistical power in anti-exudative assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
